S-tBu Protection in DEL Synthesis
In a study focused on synthesizing cyclic peptide-DNA conjugates, the tert-butylthio (S-tBu) protecting group, which is introduced using reagents like Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate, was found to be the optimal choice for incorporating cysteine residues. This conclusion was reached through a direct head-to-head comparison with another thiol-protecting group [1].
Alternative: lower cyclization efficiency
| Evidence Dimension | Effectiveness of thiol-protecting group for cysteine incorporation in DNA-linked peptides |
|---|---|
| Target Compound Data | Successful and efficient incorporation of a pair of cysteines, enabling subsequent cyclization |
| Comparator Or Baseline | An alternative, unspecified thiol-protecting group |
| Quantified Difference | The S-tBu group was explicitly reported to 'work best' compared to the alternative, enabling efficient cyclization, a critical step for DEL library quality. |
| Conditions | Synthesis of disulfide- and thioether-cyclized peptide-DNA conjugates on solid support |
Why This Matters
For researchers procuring reagents for DEL synthesis, this data validates the S-tBu protection strategy as the preferred method, directly linking the use of this transfer reagent to a higher probability of successful library construction.
- [1] Pham, M. V., Bergeron-Brlek, M., & Heinis, C. (2019). Synthesis of DNA-Encoded Disulfide- and Thioether-Cyclized Peptides. ChemBioChem, 20(20), 2635-2640. View Source
